molecular formula C20H16Cl2N4 B12224473 N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12224473
M. Wt: 383.3 g/mol
InChI Key: ZDKVXGJROBSZKX-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Preparation Methods

The synthesis of N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, and refluxing for several hours . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound targets the CDK2/cyclin A2 complex, which is crucial for cell cycle regulation.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine . While both compounds belong to the phenylpyrimidine class, they differ in their substituents and specific biological activities. The unique structure of this compound makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C20H16Cl2N4

Molecular Weight

383.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H16Cl2N4/c1-12-8-18(24-17-10-15(21)9-16(22)11-17)26-20(23-12)19(13(2)25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3

InChI Key

ZDKVXGJROBSZKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC(=C3)Cl)Cl)C)C4=CC=CC=C4

Origin of Product

United States

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